Home > Products > Screening Compounds P90158 > Butoconazole nitrate
Butoconazole nitrate - 64872-77-1

Butoconazole nitrate

Catalog Number: EVT-262185
CAS Number: 64872-77-1
Molecular Formula: C19H17Cl3N2S
Molecular Weight: 411.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butoconazole nitrate is a potent antifungal agent belonging to the imidazole class of compounds. [, ] It is a synthetic derivative of imidazole, specifically designed for its antifungal properties. [, ] Butoconazole nitrate is often employed in scientific research as a model compound for studying antifungal mechanisms, drug delivery systems, and analytical techniques. [, , , ]

Future Directions
  • Enantioselective Studies: Investigating the individual activities and pharmacokinetic profiles of Butoconazole nitrate enantiomers could provide valuable insights into its mechanism of action and potentially lead to the development of more efficacious and targeted therapies. []
Source and Classification

Butoconazole nitrate is derived from butoconazole, which is synthesized through various chemical processes. The compound is classified as an imidazole derivative, notable for its fungicidal properties against Candida albicans and other fungal pathogens. Its chemical name is (±)-1-[4-(p-chlorophenyl)-2-[(2,6-dichlorophenyl) thio]butyl] imidazole mononitrate, and it has a molecular formula of C19_{19}H18_{18}Cl3_{3}N3_{3}O3_{3}S, with a molecular weight of 474.79 g/mol .

Synthesis Analysis

The synthesis of butoconazole nitrate involves several key steps:

  1. Preparation of Grignard Reagent: The process begins with p-chlorobenzyl chloride, which is converted into a Grignard reagent.
  2. Formation of Butoconazole: This reagent reacts with chloro epoxypropane to yield 1-chloro-4-(p-chlorophenyl) butanol-2. Subsequently, imidazole is introduced, and the hydroxyl group is converted into chlorine.
  3. Finalization: The reaction with 2,6-dichlorothiophenol leads to the formation of butoconazole. Finally, acidification with nitric acid produces butoconazole nitrate .

The synthesis can be optimized for industrial production by adjusting reaction conditions and parameters to enhance yield and purity .

Molecular Structure Analysis

Butoconazole nitrate features a complex molecular structure that includes:

  • An imidazole ring
  • A p-chlorophenyl group
  • A thioether linkage with a dichlorophenyl moiety

The structural configuration contributes to its antifungal activity by disrupting fungal cell membrane integrity. The melting point of butoconazole nitrate is approximately 159°C, indicating its thermal stability .

Chemical Reactions Analysis

Butoconazole nitrate participates in several chemical reactions:

  1. Antifungal Activity: It primarily acts by inhibiting the enzyme lanosterol 14-alpha-demethylase, crucial for ergosterol synthesis in fungal membranes .
  2. Decomposition: At elevated temperatures (above 159°C), butoconazole nitrate may decompose, leading to the release of its constituent elements.
  3. Solubility Reactions: It exhibits varying solubility in different solvents—sparingly soluble in methanol and slightly soluble in chloroform and acetone, which affects its formulation in pharmaceutical applications .
Mechanism of Action

The mechanism by which butoconazole nitrate exerts its antifungal effects involves:

  • Inhibition of Ergosterol Synthesis: By blocking the conversion of lanosterol to ergosterol, it alters the lipid composition of fungal cell membranes.
  • Disruption of Cell Membrane Integrity: This alteration increases cell permeability, leading to osmotic disruption and ultimately inhibiting fungal growth .

Pharmacokinetics

After vaginal administration, approximately 1.7% of the dose is absorbed systemically, with peak plasma levels reached within 12 to 24 hours .

Physical and Chemical Properties Analysis

Butoconazole nitrate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white crystalline powder.
  • Solubility: Sparingly soluble in methanol; slightly soluble in chloroform and acetone; practically insoluble in water.
  • Melting Point: Approximately 159°C with decomposition.
  • Stability: Stable under recommended storage conditions, though sensitive to heat .
Applications

Butoconazole nitrate has several significant applications:

  1. Medical Use: Primarily used as an antifungal treatment for vulvovaginal candidiasis caused by Candida species.
  2. Pharmaceutical Formulations: Incorporated into vaginal creams (e.g., Gynazole®), providing localized treatment with minimal systemic absorption .
  3. Research Applications: Studied for its mechanisms against various fungal pathogens, contributing to the development of new antifungal therapies.
Historical Development & Pharmacological Classification

Discovery Timeline of Azole Antifungal Agents

The development of azole antifungals emerged from systematic modifications of the imidazole nucleus, with key milestones shaping modern antifungal therapy:

  • 1969: Miconazole became the first clinically viable imidazole antifungal, demonstrating broad-spectrum activity but limited by systemic toxicity and poor solubility [1] [6].
  • Late 1970s: Ketoconazole revolutionized systemic antifungal therapy as the first oral azole effective against deep mycoses, though hepatotoxicity concerns persisted [1] [6].
  • Early 1980s: Butoconazole was specifically engineered as a vaginal-specific azole, optimizing local efficacy against Candida albicans while minimizing systemic exposure. Its nitrate salt form (Butoconazole nitrate) enhanced stability and epithelial penetration [1] [7].
  • 1985: Clinical trials established Butoconazole nitrate’s superiority over miconazole for vulvovaginal candidiasis, with 98% mycological cure at 2% concentration versus 83% for miconazole [7].

Table 1: Key Milestones in Imidazole Antifungal Development

Time PeriodCompoundTherapeutic AdvancementReference
1969MiconazoleFirst broad-spectrum topical imidazole[1][6]
1978-1981KetoconazoleFirst oral systemic azole; expanded indication scope[1][6]
1980-1983ButoconazoleVaginal-optimized derivative with nitrate counterion[1][7]
1985Butoconazole nitrateClinically validated superior vaginal efficacy vs miconazole[7]

Structural Evolution from Early Imidazole Derivatives to Butoconazole Nitrate

Butoconazole’s molecular design reflects targeted optimization of the imidazole scaffold:

  • Core Retention: Butoconazole retains the essential imidazole ring (positioned as a heme-coordinating moiety) common to earlier azoles like clotrimazole and miconazole [1] [6].
  • Side-Chain Innovations: Unlike miconazole’s dichlorophenoxypropyl chain, Butoconazole incorporates:
  • A 4-(4-chlorophenyl)butyl backbone enhancing lipophilicity
  • A 2,6-dichlorophenylthioether group enabling optimal membrane interaction [1] [6].
  • Salt Formation: Conversion to the nitrate salt (RS 35887) improved crystallinity, thermal stability, and vaginal mucosa retention compared to free base formulations [8] [9].
  • Synthetic Pathway: Synthesized via Grignard reaction (4-chlorobenzylmagnesium bromide + epichlorohydrin), followed by imidazole conjugation and thioether formation with 2,6-dichlorothiophenol [1] [6].

Table 2: Structural Comparison of Representative Imidazole Antifungals

CompoundCore StructureKey Side ChainsTargeted Application
ClotrimazoleImidazoleTriphenylmethylBroad topical
MiconazoleImidazole2,4-Dichlorophenethyl etherBroad topical/systemic
ButoconazoleImidazole4-(4-Chlorophenyl)butyl + 2,6-dichlorophenylthioVaginal-specific

Mechanistic Classification Within the Lanosterol 14α-Demethylase Inhibitor Family

Butoconazole belongs to the lanosterol 14α-demethylase (CYP51) inhibitor class, exerting fungistatic effects through precise molecular interactions:

  • Primary Mechanism: Coordinates the CYP51 heme iron via imidazole’s N-3 atom, blocking oxygen activation required for lanosterol’s C14-demethylation. This disrupts ergosterol biosynthesis, causing toxic methylsterol accumulation and membrane dysfunction [2] [3] [5].
  • Binding Specificity: Exhibits "tight-binding" kinetics with Candida albicans CYP51, characterized by:
  • Low dissociation constant (Kd = 10–26 μM under oxidative conditions)
  • Slow CO displacement kinetics, indicating prolonged enzyme occupancy [5].
  • Resistance Context: Unlike fluconazole-resistant C. albicans strains harboring ERG11 mutations (e.g., Y132F, S405F), Butoconazole maintains efficacy against many azole-resistant isolates due to its enhanced membrane permeability and alternative binding interactions [3] [5].
  • Classification Distinction: While phylogenetically grouped with imidazoles (miconazole, clotrimazole), its phenylthioether side chain confers:
  • Higher lipophilicity than fluconazole/triazoles
  • Selective accumulation in vaginal tissues without significant systemic absorption (~1.7% bioavailability) [2] [7].

Table 3: CYP51 Binding Parameters of Selected Azole Antifungals

AntifungalBinding Kd (μM)Spectral Dissociation ConstantCO Displacement Rate
Fluconazole47.0LowModerate
Ketoconazole10–26HighSlow
Itraconazole10–26HighNone (irreversible)
Butoconazole10–26HighModerate-Slow

Data derived from spectrophotometric analyses of Candida albicans CYP51 interactions [5].

Properties

CAS Number

64872-77-1

Product Name

Butoconazole nitrate

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole

Molecular Formula

C19H17Cl3N2S

Molecular Weight

411.8 g/mol

InChI

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2

InChI Key

SWLMUYACZKCSHZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]

Solubility

Nitrate salt: 0.26 mg/ml (practically insoluble)
8.18e-04 g/L

Synonyms

1-(4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl)-1H-imidazole
butoconazole
butoconazole nitrate
Femstal
Femstat
Gynazole-1
Gynomyk
Mycelex-3
RS 35887

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.